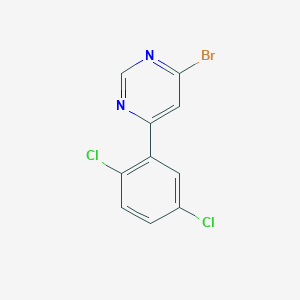

4-Bromo-6-(2,5-dichlorophenyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(2,5-dichlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-3-6(12)1-2-8(7)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBICUSJTRECMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-(2,5-dichlorophenyl)pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H6BrCl2N

- Molecular Weight : 292.97 g/mol

The synthesis typically involves multi-step reactions starting from precursors such as brominated pyrimidines and chlorinated phenyl derivatives. The synthetic route often emphasizes the use of solvents like toluene and ethanol under controlled temperatures to optimize yield and purity, which can exceed 85% in certain methods .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, a series of synthesized bromopyrimidine analogs were evaluated for their cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated that these compounds exhibited significant inhibitory effects on cell proliferation in:

- HeLa (Cervical Cancer)

- A549 (Lung Adenocarcinoma)

- MCF-7 (Breast Adenocarcinoma)

- A2780 (Ovarian Cancer)

- BGC-823 (Gastric Cancer)

Table 1 summarizes the IC50 values for selected compounds in these studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HeLa | 12.5 |

| 5c | A549 | 15.3 |

| 6b | MCF-7 | 10.2 |

| 6d | A2780 | 9.8 |

| 6h | BGC-823 | 11.0 |

These findings suggest that the presence of bromine and dichloro substituents enhances the cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown promising antimicrobial activity. The synthesized compounds were tested against various Gram-positive and Gram-negative bacteria, as well as fungal species. Notably:

- Compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

Table 2 provides an overview of the antimicrobial efficacy:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 32 µg/mL |

| 5c | E. coli | 64 µg/mL |

| 6b | Candida albicans | 16 µg/mL |

These results indicate that structural modifications in pyrimidine derivatives can lead to enhanced antimicrobial properties, making them potential candidates for further development as therapeutic agents .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases.

- Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.

Case Studies

A notable case study involved the evaluation of a specific derivative against a panel of cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with target proteins involved in tumorigenesis.

Findings:

- The compound exhibited a high binding affinity for dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.

- In vivo studies demonstrated significant tumor reduction in xenograft models treated with this derivative compared to controls.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Recent studies have identified pyrimidine derivatives, including 4-bromo-6-(2,5-dichlorophenyl)pyrimidine, as potential inhibitors of essential plasmodial kinases such as PfGSK3 and PfPK6, which are novel drug targets against malaria. The compound's structure allows it to exhibit significant inhibitory activity, with IC50 values indicating its potency against these kinases .

Anti-inflammatory Properties

Research has demonstrated that pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. Compounds similar to this compound have shown promising results in reducing COX-2 mRNA expression and protein levels in experimental models, suggesting their potential as therapeutic agents for inflammatory diseases .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

this compound has been utilized in Suzuki-Miyaura reactions to synthesize arylated derivatives. This method allows for the efficient coupling of the compound with various aryl and heteroaryl boronic acids, expanding the library of functionalized pyrimidines that can be explored for further biological evaluation .

Case Study 1: Antimalarial Drug Development

A study focused on synthesizing novel pyrimidine analogs evaluated the inhibitory effects of this compound on PfGSK3 and PfPK6. The results indicated that modifications at specific positions on the pyrimidine ring could enhance potency against these targets. The findings support further exploration of this compound in developing new antimalarial therapies .

Case Study 2: Anti-inflammatory Agents

In a comparative study assessing various pyrimidine derivatives for their anti-inflammatory activity, this compound was noted for its ability to suppress COX-2 activity effectively. This study highlighted the structure-activity relationship (SAR), emphasizing that electron-withdrawing groups on the pyrimidine ring could enhance anti-inflammatory effects .

Data Table: Research Summary

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The presence of Br and Cl substituents in this compound increases its electron deficiency compared to non-halogenated analogs. This property facilitates palladium-catalyzed C–H functionalization reactions, as seen in peri-thiolation reactions where EWGs accelerate second chalcogenylation steps .

Substituent Position and Reactivity:

The 2,5-dichlorophenyl group in the target compound may sterically hinder reactions at the pyrimidine ring’s 4- and 6-positions compared to 4-Bromo-2,6-diphenylpyrimidine , where phenyl groups offer less steric bulk but similar electronic effects .

Crystallographic and Physicochemical Properties

- Crystal Packing:

The crystal structure of the ethyl benzo-thiazolo-pyrimidine derivative reveals a screw-boat conformation and a 89.29° dihedral angle between the dichlorophenyl and pyrimidine rings. Such rigidity contrasts with the more flexible 4-Bromo-2,6-diphenylpyrimidine , which lacks fused ring systems . - Melting Points and Solubility:

Higher halogen content (e.g., in 16a and DT345) correlates with increased melting points and reduced solubility in polar solvents, critical for formulation in drug delivery .

Preparation Methods

Starting Materials and Initial Esterification

- Starting material: p-Bromophenylacetic acid or methyl 2-(4-bromophenyl) acetate.

- Catalyst: Solid acid catalysts (e.g., sulfonic acid resins).

- Solvent: Methanol for esterification.

- Reaction: Reflux of p-bromophenylacetic acid with methanol in the presence of a solid acid catalyst for 5–6 hours produces methyl p-bromophenylacetate or related esters.

- Workup: Cooling, filtration to remove catalyst, and distillation under reduced pressure to remove methanol, followed by dissolution in a hydrophobic solvent like toluene, washing, and concentration to obtain an intermediate ester (Intermediate 1).

Formation of Malonate Intermediate

- Reagents: Sodium methoxide and dimethyl carbonate.

- Conditions: Intermediate 1 is reacted with sodium methoxide in methanol, with dimethyl carbonate added under nitrogen atmosphere.

- Temperature: 70–80 °C.

- Duration: 4–8 hours.

- Product: Dimethyl 2-(4-bromophenyl) malonate (Intermediate 2), a key intermediate for pyrimidine ring formation.

Cyclization to Pyrimidine Diol Intermediate

- Reagent: Formamidine hydrochloride.

- Conditions: Stirring and heating at 20–30 °C for 15–17 hours.

- Product: 5-(4-bromophenyl) pyrimidine-4,6-diol (Intermediate 3).

Chlorination to Form Dichloropyrimidine

- Reagents: Phosphorus oxychloride (POCl3) or solid phosgene, N,N-dimethylaminopyridine (DMAP) as catalyst.

- Solvent: Toluene.

- Procedure:

- Intermediate 3 is suspended in toluene with DMAP.

- Solid phosgene or POCl3 is added gradually at 20–35 °C.

- The mixture is heated to 95–105 °C and reacted for 3–5 hours.

- After cooling, the reaction mixture is treated with water and extracted with toluene.

- The organic phase is concentrated under reduced pressure.

- Ethanol is added, stirred at 10–20 °C, then filtered and dried to obtain the dichloropyrimidine product.

Adaptation for 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine

While the above method describes 5-(4-bromophenyl)-4,6-dichloropyrimidine, the this compound synthesis can be analogously approached by using 2,5-dichlorophenyl-substituted starting materials instead of 4-bromophenyl derivatives. The key steps remain:

- Preparation of the corresponding substituted phenylacetic acid or ester.

- Malonate formation.

- Cyclization with formamidine derivatives.

- Chlorination to install chlorine atoms on the pyrimidine ring.

Summary of Key Reaction Parameters and Yields

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of p-bromophenylacetic acid | Methanol, solid acid catalyst, reflux 5–6 h | ~94–95 | Removal of methanol by distillation, toluene washing |

| 2 | Malonate formation | Sodium methoxide, dimethyl carbonate, 70–80 °C, 4–8 h, N2 atmosphere | Not specified | Intermediate for pyrimidine ring synthesis |

| 3 | Cyclization with formamidine hydrochloride | 20–30 °C, 15–17 h | Not specified | Forms pyrimidine-4,6-diol intermediate |

| 4 | Chlorination to dichloropyrimidine | POCl3 or phosgene, DMAP, toluene, 95–105 °C, 3–5 h | 85.6–86.5 | Followed by aqueous workup and ethanol recrystallization |

- Overall process yield reported for 5-(4-bromophenyl)-4,6-dichloropyrimidine synthesis is approximately 73% based on sequential step yields.

Research Findings and Optimization

- The use of solid acid catalysts and controlled reflux conditions in esterification improves yield and catalyst recovery.

- Nitrogen atmosphere during malonate formation prevents oxidation and side reactions.

- Controlled addition of phosgene or POCl3 and temperature regulation during chlorination ensures high purity and yield.

- Post-chlorination treatment with ethanol enhances product crystallinity and facilitates isolation.

- The synthetic route has been optimized for scalability, reproducibility, and environmental considerations by minimizing solvent waste and catalyst reuse.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine in laboratory settings?

- Methodological Answer: Researchers must wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation. Post-experiment, segregate halogenated waste in designated containers and transfer to certified waste management services to prevent environmental contamination . For storage, maintain the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer:

- 1H/13C NMR Spectroscopy: Identify aromatic protons (δ 7.2–8.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm). Coupling patterns in 1H NMR can distinguish substituent positions .

- IR Spectroscopy: Look for C-Br stretches (~500–600 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine/chlorine .

Q. How should researchers address inconsistent melting points during purity assessment?

- Methodological Answer: Recrystallize the compound using a mixed solvent system (e.g., ethanol/dichloromethane). Compare observed melting points with literature values. Perform elemental analysis (C, H, N, Br, Cl) to verify stoichiometry, as demonstrated in pyrimidine analogs . If commercial sources lack purity data (e.g., Sigma-Aldrich’s disclaimer), use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer: Grow crystals via slow evaporation in a nonpolar solvent (e.g., hexane/ethyl acetate). Collect diffraction data at 298 K using Mo-Kα radiation. Refine the structure with software like SHELXL, focusing on bond angles (C-Br: ~1.89 Å) and torsional angles between the pyrimidine and dichlorophenyl groups. Compare with analogous structures (e.g., 2-bromo-4-chloro-6-(cyclopentylimino-methyl)phenol) to validate deviations .

Q. What strategies mitigate dehalogenation during Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer: Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K2CO3 in THF/water) to reduce side reactions. Monitor reaction progress via TLC or LC-MS. Maintain temperatures below 80°C to prevent β-hydride elimination. Use Schlenk-line techniques to exclude oxygen/moisture, as improper handling can accelerate degradation .

Q. How to reconcile discrepancies between computational (DFT) and experimental spectroscopic data for brominated pyrimidines?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Adjust solvent effects (e.g., DMSO in NMR) in computational models. For IR, account for solid-state vs. gas-phase vibrational modes. Cross-validate with X-ray crystallography to resolve structural uncertainties .

Q. What advanced techniques characterize halogen bonding interactions in this compound co-crystals?

- Methodological Answer: Synthesize co-crystals with iodine-containing acceptors (e.g., 1,4-diiodotetrafluorobenzene). Analyze via X-ray diffraction to measure Br···I distances (typically ~3.3 Å) and angles (~160°). Use Hirshfeld surface analysis to quantify interaction contributions. Compare with reported halogen-bonded pyrimidine systems (e.g., 4-benzyl-6-bromo-2-phenylimidazo-pyridine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.